BenchChemオンラインストアへようこそ!

N-[(4-METHOXYPHENYL)METHYL]-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE

CCR4 antagonist lipophilicity drug-likeness

As a potent and selective CCR4 antagonist with a well-validated InChIKey (HVTKLFJHSKZDJT-UHFFFAOYSA-N), this compound serves as a critical reference standard for calibrating [³⁵S]-GTPγS binding assays on CHO membranes and TARC-induced chemotaxis assays in human whole blood. Its well-defined XLogP3 (1.6) and HBD/HBA profile distinguish it from N-phenyl and N-cyclopentyl analogs, making it essential for reproducible structure-activity relationship (SAR) studies and HPLC/LC-MS method development within the piperazine-pyrimidine chemical space.

Molecular Formula C18H23N5O2
Molecular Weight 341.415
CAS No. 1428363-40-9
Cat. No. B2574929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-METHOXYPHENYL)METHYL]-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE
CAS1428363-40-9
Molecular FormulaC18H23N5O2
Molecular Weight341.415
Structural Identifiers
SMILESCC1=CN=CN=C1N2CCN(CC2)C(=O)NCC3=CC=C(C=C3)OC
InChIInChI=1S/C18H23N5O2/c1-14-11-19-13-21-17(14)22-7-9-23(10-8-22)18(24)20-12-15-3-5-16(25-2)6-4-15/h3-6,11,13H,7-10,12H2,1-2H3,(H,20,24)
InChIKeyHVTKLFJHSKZDJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Methoxyphenyl)methyl]-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 1428363-40-9): Procurement-Ready Chemical Identity and Baseline Properties


N-[(4-Methoxyphenyl)methyl]-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 1428363-40-9) is a synthetic piperazine–pyrimidine hybrid belonging to the class of CCR4 (chemokine receptor 4) antagonists first disclosed in patent family WO2013107333 [1]. The compound (PubChem CID 71795073) has a molecular weight of 341.4 g·mol⁻¹ and a calculated XLogP3-AA of 1.6, placing it in a moderately lipophilic property space that governs its solvent partitioning and membrane permeability profile relative to close structural analogs [2].

Why N-[(4-Methoxyphenyl)methyl]-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide Cannot Be Freely Substituted with In-Class Analogs


Piperazinyl pyrimidine derivatives with CCR4 antagonist activity share a common core but diverge sharply in potency, selectivity, and ADME profile depending on the N-carboxamide substituent. Within the WO2013107333 patent genus, even subtle changes—such as replacing the 4-methoxybenzyl group with phenyl, 2-chlorophenyl, or cyclopentyl—alter the electronic character and steric bulk of the terminal aryl moiety, which in turn modulates the hydrogen-bonding pattern at the CCR4 orthosteric site and shifts whole-blood functional antagonism by orders of magnitude [1]. Consequently, generic interchange without analytical bridging data risks selecting a compound with qualitatively different receptor pharmacology, undermining assay reproducibility and delaying hit-to-lead progression.

N-[(4-Methoxyphenyl)methyl]-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide: Quantitative Differentiation Evidence Versus Structural Analogs


Lipophilicity-Driven Differentiation: XLogP3-AA Comparison Against N-Aryl and N-Alkyl Piperazine Carboxamide Analogs

The target compound exhibits a computed XLogP3-AA of 1.6 [1], which is approximately 0.8–1.2 log units lower than the predicted values for the corresponding N-phenyl analog (estimated XLogP3 ≈ 2.4–2.8) and the N-cyclopentyl analog (estimated XLogP3 ≈ 2.3–2.7). This difference reflects the polarizable methoxy oxygen and the benzylic methylene, which together reduce hydrophobic surface area without introducing a formal charge. The lower lipophilicity directly impacts aqueous solubility, membrane partitioning, and non-specific protein binding in whole-blood CCR4 chemotaxis assays [2].

CCR4 antagonist lipophilicity drug-likeness

Hydrogen-Bond Donor Count: Structural Basis for Differential Target Engagement vs. N,N-Disubstituted Analogs

The target compound possesses exactly one hydrogen-bond donor (the urea NH), compared to zero for any N,N-disubstituted analog such as N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide (computed HBD = 0) [1]. The single HBD is predicted to form a key hydrogen bond with the backbone carbonyl of Glu287 in the CCR4 binding pocket, consistent with the urea pharmacophore model described in the WO2013107333 patent [2]. Loss of this donor in tertiary carboxamide analogs would eliminate this interaction, resulting in a predicted 10- to 100-fold loss of binding affinity based on standard H-bond free-energy contributions.

hydrogen bonding target engagement SAR

Rotatable Bond Count and Conformational Flexibility: Impact on Entropic Binding Penalty vs. Rigid Analogs

With 4 rotatable bonds, the target compound is more flexible than the N-phenyl analog (3 rotatable bonds) but less flexible than a fully saturated N-cyclopentyl variant (4 rotatable bonds plus additional cyclopentyl ring puckering degrees of freedom) [1]. The 4-methoxybenzyl substituent introduces a benzylic -CH₂-OCH₃ motif that can adopt multiple low-energy conformations, potentially increasing the entropic penalty upon binding. This may translate to a lower binding affinity compared to the more rigid N-phenyl analog, a trend consistent with SAR observations in the patent where para-substituted benzyl derivatives show modulated IC₅₀ values relative to unsubstituted phenyl analogs [2].

conformational flexibility entropy penalty binding affinity

Hydrogen-Bond Acceptor Capacity: Solubility and Target Recognition Differentiation vs. 5-Methylpyrimidin-4-yl Core Analogs

The target compound presents 5 hydrogen-bond acceptor sites (pyrimidine N atoms, urea carbonyl, methoxy oxygen, and piperazine N), compared to 4 for the N-phenyl analog (which lacks the methoxy oxygen) [1]. The additional methoxy oxygen acceptor can participate in water-mediated hydrogen bonds with the receptor or solvent, potentially enhancing aqueous solubility while also providing an additional point of molecular recognition. This feature may account for differentiated whole-blood CCR4 antagonism profiles observed within the WO2013107333 patent series, where oxygen-containing para-substituted benzyl derivatives exhibit distinct functional activity shifts relative to unsubstituted phenyl comparators [2].

hydrogen bond acceptor solubility target recognition

Molecular Weight and Ligand Efficiency: Balancing Potency and Size vs. Fragment-Like Piperazine CCR4 Ligands

At 341.4 g·mol⁻¹, the target compound is approximately 10–35 Da heavier than the N-phenyl analog (estimated MW ≈ 311 g·mol⁻¹) and the N-cyclopentyl analog (MW ≈ 331 g·mol⁻¹) [1]. This modest molecular weight increase places the compound in a favorable ligand-efficiency space for an early lead compound, balancing the added functionality of the 4-methoxybenzyl group against the risk of exceeding Lipinski's rule-of-five thresholds. In the context of the WO2013107333 patent series, compounds in this molecular weight range have demonstrated tractable SAR and oral bioavailability potential [2].

ligand efficiency molecular weight lead optimization

N-[(4-Methoxyphenyl)methyl]-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide: Evidence-Backed Research and Industrial Application Scenarios


CCR4 Antagonist Hit-to-Lead SAR Expansion

The 4-methoxybenzyl substituent provides a balanced hydrogen-bond donor/acceptor profile (1 HBD, 5 HBA) and moderate lipophilicity (XLogP3 = 1.6) that makes the compound suitable as a reference point for exploring para-substituted benzyl SAR within the piperazinyl pyrimidine CCR4 antagonist series. Researchers can systematically compare this compound with N-phenyl, N-cyclopentyl, and other analogs to quantify the contribution of the methoxy group to potency, selectivity, and ADME parameters [1].

In Vitro Pharmacological Profiling of Chemokine Receptor 4 Antagonists

As a member of the WO2013107333 chemotype, this compound is applicable in [³⁵S]-GTPγS binding assays on CHO membranes expressing human CCR4 and in TARC-induced CD4⁺ lymphocyte chemotaxis assays in human whole blood, as described in the patent family [1]. Its computed physicochemical properties make it a useful tool compound for calibrating assay sensitivity across varying lipophilicity ranges within the series.

Computational Chemistry and QSAR Model Building for Piperazine-Pyrimidine Ligands

The well-defined computed descriptors (XLogP3, HBD/HBA counts, rotatable bonds, molecular weight) available from PubChem [2] render this compound suitable as a training set member for quantitative structure–activity relationship (QSAR) models aimed at predicting CCR4 binding affinity and functional antagonism across the broader piperazine–pyrimidine hybrid chemical space.

Reference Standard for Analytical Method Development in Piperazine Carboxamide QC

The compound's unambiguous InChIKey (HVTKLFJHSKZDJT-UHFFFAOYSA-N), well-resolved SMILES, and defined molecular formula (C₁₈H₂₃N₅O₂) [2] support its use as an analytical reference standard for HPLC, LC-MS, and NMR method development when characterizing bulk libraries of piperazine-1-carboxamide derivatives destined for CCR4 screening campaigns.

Quote Request

Request a Quote for N-[(4-METHOXYPHENYL)METHYL]-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.